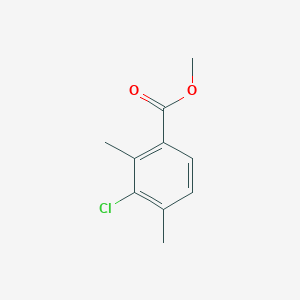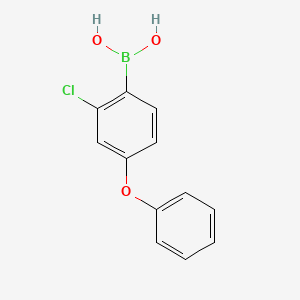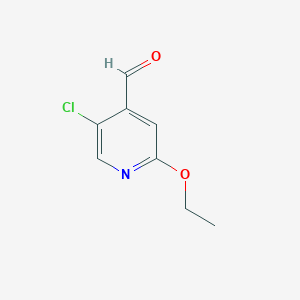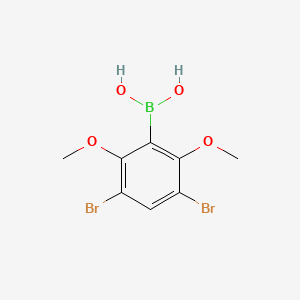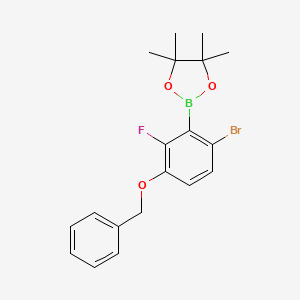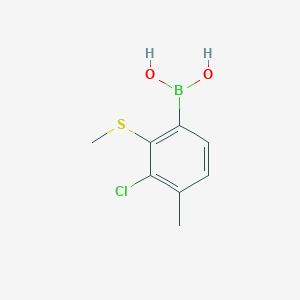
Benzyl 3-chloro-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-chloro-4-methylbenzoate (BCMB) is an organic compound belonging to the class of benzene derivatives. It is a colorless to pale yellow liquid with a pleasant odor and a melting point of -55°C. BCMB is widely used in the pharmaceutical and chemical industries as a solvent, intermediate, and intermediate in the synthesis of other compounds. BCMB is also used as a pesticide, herbicide, and insect repellent.
Mechanism of Action
The exact mechanism of action of Benzyl 3-chloro-4-methylbenzoate is not fully understood, however, it is believed to work by binding to the cell membrane of the targeted organism and disrupting its function. This disruption can lead to the death of the organism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to possess antioxidant and antifungal activity. In addition, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Benzyl 3-chloro-4-methylbenzoate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and handle, which makes it ideal for laboratory use. However, there are some limitations to its use in laboratory experiments. This compound is toxic and should be handled with care. In addition, its solubility in water is limited, so it is not suitable for experiments that require aqueous solutions.
Future Directions
Future research into Benzyl 3-chloro-4-methylbenzoate could focus on its potential applications in the fields of medicine and agriculture. Possible areas of research include its use as a pesticide, herbicide, and insect repellent, as well as its potential use as a corrosion inhibitor, antioxidant, and antifungal agent. In addition, further research into the biochemical and physiological effects of this compound could be beneficial. Finally, research into the safety and toxicity of this compound could help to ensure its safe use in laboratory experiments.
Synthesis Methods
Benzyl 3-chloro-4-methylbenzoate can be synthesized using a number of different methods. The most common method is the Friedel-Crafts alkylation of benzene with 3-chloro-4-methylbenzoyl chloride. This reaction is carried out in the presence of anhydrous aluminum chloride as a catalyst and anhydrous acetic acid as a solvent. The reaction is typically carried out at a temperature of between 80-100°C and a pressure of between 1-3 bar.
Scientific Research Applications
Benzyl 3-chloro-4-methylbenzoate has been widely studied in the scientific community due to its potential applications in a variety of fields. It has been used as a precursor for the synthesis of pharmaceuticals, pesticides, herbicides, and insect repellents. This compound has also been studied for its potential application as a corrosion inhibitor, antioxidant, and antifungal agent. It has been shown to have antibacterial and antifungal activity against a number of organisms.
properties
IUPAC Name |
benzyl 3-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-7-8-13(9-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCKUMMKAXXWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


